Perphenazine is a typical antipsychotic. It binds to dopamine D2, α1A-, α2A-, α2B-, and α2C-adrenergic, M3 muscarinic, and histamine H1 receptors (Kis = 1.4, 10, 1,848, 104.9, 85.2, 810.5 and 8 nM, respectively), as well as the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 (Kis = 421, 5.6, 132, 17, and 23 nM, respectively). Perphenazine (1, 5, and 10 mg/kg) enhances morphine-induced analgesia in the tail-flick and hot plate tests in rats. It reduces cannibalism in female mice when administered at doses of 2 and 4 mg/kg. Formulations containing perphenazine have been used in the treatment of schizophrenia and psychosis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Perphenazine is a phenothiazine derivative and a dopamine antagonist with antiemetic and antipsychotic properties. Perphenazine blocks postsynaptic dopamine 2(D2) receptors in the mesolimbic and medullary chemoreceptor trigger zone (CTZ), thereby preventing the excess of dopamine in the brain. This leads to reduction in psychotic symptoms, such as hallucinations and delusions. Perphenazine appears to exert its antiemetic activity by blocking the dopamine and histamine-1 receptor in the CTZ thereby relieving nausea and vomiting in the brain. In addition, perphenazine binds to alpha-adrenergic receptors.
Perphenazine is a phenothiazine and antipsychotic agent, now rarely used in clinical practice. Perphenazine can cause mild and transient serum enzyme elevations and is a rare cause of clinically apparent acute and chronic cholestatic liver injury.
Perphenazine, also known as trilafon or chlorpiprazine, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Perphenazine is a drug which is used for use in the management of the manifestations of psychotic disorders and for the control of severe nausea and vomiting in adults. Perphenazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Perphenazine has been detected in multiple biofluids, such as urine and blood. Within the cell, perphenazine is primarily located in the membrane (predicted from logP). Perphenazine can be biosynthesized from 10H-phenothiazine. Perphenazine is a potentially toxic compound.